2-Oxabicyclo[4.1.0]heptane-7-carboxylic acid
CAS No.: 168141-96-6
Cat. No.: VC20904614
Molecular Formula: C7H10O3
Molecular Weight: 142.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 168141-96-6 |
|---|---|
| Molecular Formula | C7H10O3 |
| Molecular Weight | 142.15 g/mol |
| IUPAC Name | 2-oxabicyclo[4.1.0]heptane-7-carboxylic acid |
| Standard InChI | InChI=1S/C7H10O3/c8-7(9)5-4-2-1-3-10-6(4)5/h4-6H,1-3H2,(H,8,9) |
| Standard InChI Key | HSQSGWOCFUFUIH-UHFFFAOYSA-N |
| SMILES | C1CC2C(C2OC1)C(=O)O |
| Canonical SMILES | C1CC2C(C2OC1)C(=O)O |
Introduction
2-Oxabicyclo[4.1.0]heptane-7-carboxylic acid is a bicyclic organic compound characterized by its unique structure, which includes an oxirane ring fused to a cyclohexane ring. This compound has garnered significant attention in research due to its potential applications in various fields, including chemistry and biology.
Synthesis Methods
The synthesis of this compound can be achieved through several methods:
Synthetic Routes:
-
Diels-Alder Reaction: This involves the reaction of furans with olefinic or acetylenic dienophiles.
-
Epoxidation of Cyclohexene Derivatives: Followed by functional group manipulations to yield the desired product.
| Method | Description | Conditions |
|---|---|---|
| Diels-Alder Reaction | Furan reacts with dienophile | Specific temperature and solvent conditions |
| Epoxidation & Manipulation | Epoxidation followed by functional group changes | Heating, specific solvents like DMF |
Chemical Reactions Analysis
This compound undergoes various chemical reactions due to its reactive oxirane ring and carboxylic acid functionality.
Types of Reactions:
-
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
-
Products: Carboxylic acids or ketones.
-
-
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
-
Products: Alcohols or reduced derivatives.
-
-
Substitution: Nucleophiles like hydroxide ions (OH⁻) facilitate these reactions.
-
Products: Substituted derivatives at the oxirane ring.
-
Common Reagents and Conditions:
| Reaction Type | Reagents Used |
|---|---|
| Oxidation | KMnO₄, CrO₃ |
| Reduction | LiAlH₄ |
| Substitution | OH⁻ |
Biological Activity
Research indicates that this compound exhibits several biological activities:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume